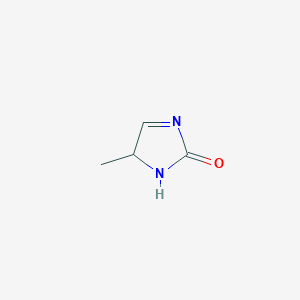

5-Methyl-1,5-dihydro-2H-imidazol-2-one

Description

Significance of the Imidazolone (B8795221) Scaffold in Medicinal Chemistry and Organic Synthesis

The imidazolone ring is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. nih.govnih.gov Its prevalence is due to a combination of favorable physicochemical properties and versatile biological activities. mdpi.com The presence of nitrogen atoms allows for hydrogen bonding interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.govmdpi.com Furthermore, the planar and aromatic nature of the imidazole (B134444) ring system contributes to its stability and allows for various molecular interactions. mdpi.com

Imidazolone derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.goveurekaselect.com This broad spectrum of activity has made the imidazolone scaffold a fertile ground for drug discovery and development. eurekaselect.com In organic synthesis, the imidazolone ring serves as a versatile building block for the creation of more complex molecules. Its functional groups can be readily modified, allowing chemists to fine-tune the properties of the resulting compounds.

Historical Context and Evolution of Research on 5-Methyl-1,5-dihydro-2H-imidazol-2-one and its Analogues

The history of imidazole chemistry dates back to 1858, when German chemist Heinrich Debus first synthesized imidazole itself from glyoxal (B1671930) and ammonia. This discovery laid the groundwork for the exploration of a vast family of related heterocyclic compounds. Research into imidazolones and their derivatives has evolved significantly since then, driven by their potential applications in medicine.

A significant body of research exists for the closely related analogue, 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. This compound, which features a fused benzene (B151609) ring, has been extensively studied as a precursor for various other molecules, including energetic materials. The synthesis of this analogue is well-established and typically involves the cyclization of 4-methyl-1,2-phenylenediamine with urea (B33335).

| Property | Details |

|---|---|

| Molecular Formula | C8H8N2O |

| Synthesis | Cyclization of 4-methyl-1,2-phenylenediamine with urea at 180 °C |

| Application | Precursor for energetic materials like 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) |

Scope and Objectives of Academic Inquiry into the Compound’s Reactivity and Biological Relevance

The academic inquiry into this compound and its analogues is primarily driven by the desire to discover new molecules with therapeutic potential. The main objectives of this research can be categorized as follows:

Development of Novel Synthetic Methods: A significant area of research focuses on creating new and improved ways to synthesize imidazolone derivatives. This includes the development of methods that are more efficient, use readily available starting materials, and are environmentally friendly.

Exploration of Reactivity: Understanding the chemical reactivity of the imidazolone scaffold is crucial for its use as a synthetic intermediate. Researchers investigate how these molecules react with different reagents to form new chemical bonds and create more complex structures. For instance, the nitration of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one has been studied to produce energetic materials. nih.gov

Investigation of Biological Activity: A major focus of academic research is to screen imidazolone derivatives for various biological activities. This involves testing these compounds against different cell lines, enzymes, and microorganisms to identify potential drug candidates. nih.govnih.gov For example, 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one has been investigated for its role as an activator of chloride secretion, which has potential applications in conditions like cystic fibrosis.

| Research Area | Key Findings for Imidazolone Analogues |

|---|---|

| Antimicrobial Activity | Some benzimidazole (B57391) derivatives show potential in inhibiting bacterial quorum sensing. |

| Anticancer Research | Certain imidazolone analogues have shown inhibition of DNA topoisomerase I. nih.gov |

| Cellular Effects | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one has been shown to influence chloride channel activity. |

Structure

3D Structure

Properties

CAS No. |

61892-75-9 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

5-methyl-1,5-dihydroimidazol-2-one |

InChI |

InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2-3H,1H3,(H,6,7) |

InChI Key |

LJPRHPUQLCWOSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=NC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 1,5 Dihydro 2h Imidazol 2 One and Its Functionalized Derivatives

Classical and Contemporary Synthetic Routes to the Imidazolone (B8795221) Core

The formation of the 5-methyl-imidazolone ring system can be achieved through various classical and modern synthetic approaches, primarily revolving around cyclization reactions of appropriately substituted precursors.

Cyclization Reactions and Precursor Utilization

A prominent method for the synthesis of the imidazolone core involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. This atom-economical approach utilizes readily available precursors to construct the five-membered ring. The reaction typically proceeds via a 5-exo-dig cyclization pathway, which is both kinetically and thermodynamically favored. The process begins with the deprotonation of the urea (B33335) nitrogen, followed by nucleophilic attack on the alkyne functionality.

Propargylic ureas, the key precursors, can be synthesized from the corresponding propargylic amines and isocyanates. For instance, the reaction of 2-methylbut-3-yn-2-amine (B1329570) with phenyl isocyanate can yield a suitable propargylic urea for subsequent cyclization. The choice of base is crucial for the efficiency of the cyclization, with stronger bases generally providing better catalytic activity by facilitating the initial deprotonation step.

Another classical approach involves the condensation of α-amino ketones with cyanates or related reagents. For the synthesis of the 5-methyl derivative, a precursor such as alaninamide or a related α-amino acid derivative can be utilized. These methods, while established, may sometimes require harsher reaction conditions or produce byproducts.

More contemporary methods focus on developing milder and more efficient catalytic systems. For example, transition metal catalysts have been explored to control the chemo- and regioselectivity of the cyclization of propargylic ureas.

Regioselective Synthesis Strategies for 5-Methyl-1,5-dihydro-2H-imidazol-2-one

Achieving regioselectivity to specifically obtain the 5-methyl isomer is a critical aspect of the synthesis. The substitution pattern of the precursors plays a direct role in determining the final regiochemistry of the product.

In the case of the intramolecular hydroamidation of propargylic ureas, the position of the methyl group on the propargylic backbone dictates its location in the final imidazolone ring. To synthesize this compound, a propargylic urea derived from an amine with a methyl group at the propargylic position is required.

Furthermore, computational studies can provide insights into the reaction mechanism and help predict the most feasible reaction pathway, thereby guiding the rational design of precursors for the desired regioselective synthesis. The regioselectivity can be influenced by both steric and electronic factors of the substituents on the precursor molecules. For instance, the presence of bulky groups may hinder cyclization at a particular position, favoring the formation of a specific regioisomer.

Functionalization and Derivatization Approaches at Different Ring Positions

Once the 5-methyl-imidazolone core is synthesized, it can be further functionalized at various positions of the ring to generate a diverse library of derivatives.

S-Alkylation and N-Alkylation Reactions

For derivatives containing a sulfur atom at the C2 position (2-thioimidazolones), S-alkylation is a common and efficient method for introducing various alkyl groups. The reaction of a 2-thioxoimidazolin-4-one with a halogenoalkane in the presence of a base leads to the regioselective formation of the S-alkylated product. This reaction generally proceeds with good yields and retains the stereochemistry at the C5 position.

N-alkylation of the imidazolone ring can be more challenging due to the presence of two nitrogen atoms, which can lead to a mixture of regioisomers. The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent on the imidazole (B134444) ring, the alkylating agent, and the reaction conditions. In unsymmetrical imidazolones, electron-withdrawing groups can deactivate the adjacent nitrogen, directing the alkylation to the more remote nitrogen atom. Steric hindrance also plays a significant role, with bulkier substituents and alkylating agents favoring reaction at the less sterically hindered nitrogen.

Common N-alkylation methods involve the use of alkyl halides in the presence of a base. Alternative methods, such as the thermal decarboxylation of N-alkoxycarbonylimidazoles, offer a convenient procedure for N-alkylation.

Multi-component Reaction (MCR) Pathways for Imidazolone Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules, including imidazolone derivatives, in a single step from three or more starting materials. These reactions offer high atom economy and procedural simplicity.

One notable MCR for the synthesis of tetrasubstituted imidazolone derivatives involves the palladium-catalyzed reaction of sulfonyl azides, primary amines, and methyl α-isocyanoacetates. This method allows for the construction of new C-C and C-N bonds in a one-pot process under mild conditions.

The Ugi and Passerini reactions are other well-known MCRs that can be adapted for the synthesis of imidazolone-related structures. While not directly yielding this compound in their classical form, modifications and subsequent transformations of the MCR adducts can provide access to this scaffold. For example, the van Leusen imidazole synthesis, a three-component reaction of an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC), is a versatile method for preparing various substituted imidazoles which can be precursors to imidazolones.

The synthesis of 2-methyl-4-(4-substituted benzylidene)-5-oxazolones, which can be converted to 5-imidazolones, can be achieved through a condensation reaction involving N-acetyl glycine (B1666218) and substituted aromatic aldehydes. These oxazolones then react with aromatic amines to form the corresponding imidazolones.

Incorporation of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic groups onto the imidazolone scaffold is of great interest for modulating the biological and chemical properties of the resulting compounds. These moieties can be incorporated either through the choice of appropriately substituted starting materials or by post-synthetic modification of the imidazolone core.

In MCRs, using aromatic aldehydes or amines as one of the components is a direct way to introduce aryl groups at various positions of the resulting imidazolone ring. For instance, in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, aromatic aldehydes and amines can be used as building blocks.

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to attach aromatic and heteroaromatic rings to a pre-functionalized imidazolone core (e.g., a halo-substituted imidazolone). These powerful C-C and C-N bond-forming reactions offer a broad scope for introducing a wide variety of aromatic and heteroaromatic substituents.

Below is a table summarizing some of the key synthetic reactions discussed:

| Reaction Type | Precursors | Key Reagents/Catalysts | Product Type |

| Intramolecular Hydroamidation | Propargylic ureas | Base (e.g., BEMP) | Imidazolone core |

| S-Alkylation | 2-Thioxoimidazolin-4-ones, Halogenoalkanes | Base | 2-Alkylthio-imidazolones |

| N-Alkylation | Imidazolones, Alkyl halides | Base | N-Alkyl-imidazolones |

| Multi-component Reaction | Sulfonyl azides, Primary amines, Methyl α-isocyanoacetates | Palladium catalyst | Tetrasubstituted imidazolones |

| Condensation | N-Acetyl glycine, Aromatic aldehydes, Aromatic amines | Acetic anhydride, Base | Substituted 5-imidazolones |

Green Chemistry Principles and Sustainable Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. lew.ro By directly coupling with polar molecules in the reaction mixture, microwave heating can lead to rapid temperature increases, dramatically reducing reaction times from hours to minutes. lew.roorientjchem.org This technique often results in higher yields, cleaner reaction profiles, and is considered a greener heating method due to its energy efficiency. nih.govtubitak.gov.tr

The synthesis of functionalized imidazol-5-one derivatives has been successfully achieved using microwave-assisted organic synthesis (MAOS). One notable approach involves the condensation of various oxazolones with amines under solvent-free conditions, which aligns with green chemistry principles by eliminating the need for potentially hazardous solvents.

A representative protocol for the synthesis of a series of 4-(arylidene)-2-phenyl-1-(pyrimidin-2-yl)-1H-imidazol-5(4H)-one derivatives showcases the efficiency of this method. The reaction involves heating a mixture of 4-arylidene-2-phenyl-5(4H)-oxazolone, a substituted aminopyrimidine, and a catalytic amount of pyridine (B92270) in a microwave synthesizer.

Table 1: Microwave-Assisted Synthesis of Functionalized Imidazol-5-one Derivatives

| Entry | Reactant A (Oxazolone) | Reactant B (Amine) | Microwave Power | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-benzylidene-2-phenyl-5(4H)-oxazolone | 2-aminopyrimidine | 300 W | 5-8 | 68 |

| 2 | 4-(4-chlorobenzylidene)-2-phenyl-5(4H)-oxazolone | 2-aminopyrimidine | 300 W | 5-8 | 72 |

| 3 | 4-(4-nitrobenzylidene)-2-phenyl-5(4H)-oxazolone | 2-aminopyrimidine | 300 W | 5-8 | 63 |

This table presents illustrative data for the synthesis of related imidazolone structures to demonstrate the parameters and outcomes of microwave-assisted protocols. thepharmajournal.com

This solvent-free microwave approach not only accelerates the reaction but also simplifies the work-up procedure, making it a practical and economically attractive method for generating libraries of substituted imidazolone compounds.

The use of catalysts, particularly heterogeneous or supported catalysts, is a cornerstone of sustainable synthesis. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling and reuse, and often lead to improved selectivity and efficiency. mdpi.com

In the context of imidazolone synthesis, heterogeneous palladium catalysts have proven effective. A noteworthy example is the use of palladium nanoaggregates supported on an alumina (B75360) matrix ([Pd/Al₂O₃]) for the acceptorless dehydrogenative condensation of N,N'-disubstituted ureas with 1,2-diols. acs.org This method provides a direct route to the imidazolone core.

The reaction is typically performed at elevated temperatures in a high-boiling solvent like o-xylene. The [Pd/Al₂O₃] catalyst facilitates the dehydrogenation of the diol, which then condenses with the urea to form the imidazolone ring. The catalyst's solid nature allows for straightforward recovery and reuse in subsequent reaction cycles, a significant advantage for industrial and large-scale applications.

Table 2: [Pd/Al₂O₃] Catalyzed Synthesis of a Disubstituted Imidazolone

| Substrate (Urea) | Substrate (Diol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|

This table provides representative data for the synthesis of an imidazolone derivative using a supported palladium catalyst, illustrating the typical reaction conditions. acs.org

Another green approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. While this can be achieved with homogeneous organocatalysts, the principles can be extended to supported base catalysts. acs.orgresearchgate.net This transformation proceeds via a 5-exo-dig cyclization and can be remarkably fast, with some reactions completing in minutes at room temperature. acs.orgresearchgate.net The development of solid-supported versions of these base catalysts would further enhance the sustainability of this route to 5-substituted imidazolones by simplifying purification and enabling catalyst recycling.

Comprehensive Spectroscopic and Structural Elucidation of 5 Methyl 1,5 Dihydro 2h Imidazol 2 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic molecules by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-Methyl-1,5-dihydro-2H-imidazol-2-one is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. By analogy with related imidazole (B134444) and imidazolidinone structures, the anticipated chemical shifts and coupling patterns can be predicted. For instance, in a substituted 5-(4-chlorophenyl)-1-(2-hydroxybenzylideneamino)-1H-imidazole-2(3H)-thione, the imidazole ring proton (H-4) appears as a singlet at δ 7.40 ppm.

The methyl group protons (CH₃) at the C5 position would likely appear as a doublet in the upfield region of the spectrum, typically between δ 1.0 and 1.5 ppm, due to coupling with the adjacent methine proton (H-5). The methine proton itself would be expected to resonate as a quartet, further split by any coupling to the N-H protons, in the range of δ 3.5 to 4.5 ppm. The protons on the dihydroimidazole (B8729859) ring would have characteristic shifts depending on their position relative to the carbonyl group and the nitrogen atoms. The N-H protons of the imidazole ring are expected to appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration, but are often observed in the downfield region (δ 10-13 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 1.0 - 1.5 | Doublet | 6.0 - 8.0 |

| H-5 | 3.5 - 4.5 | Quartet of doublets | 6.0 - 8.0 (to CH₃), 2.0 - 4.0 (to N-H) |

| H-4 | 6.0 - 7.0 | Singlet or Doublet | N/A or 2.0 - 4.0 (to N-H) |

| N1-H | 7.0 - 9.0 | Broad Singlet | N/A |

| N3-H | 7.0 - 9.0 | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. The carbonyl carbon (C=O) of the imidazol-2-one ring is characteristically found in the downfield region of the spectrum, typically between δ 150 and 170 ppm.

The C4 and C5 carbons of the imidazole ring would have chemical shifts influenced by the nitrogen atoms and the methyl substituent. Based on data for analogous structures, the C5 carbon bearing the methyl group is expected to be in the range of δ 40-50 ppm, while the C4 carbon would likely appear between δ 120 and 135 ppm. The methyl carbon itself would give a signal in the upfield region, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | 150 - 170 |

| C4 | 120 - 135 |

| C5 | 40 - 50 |

| CH₃ | 15 - 25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. The calculated exact mass of this compound (C₄H₆N₂O) is 98.0480 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated value, typically within a few parts per million (ppm), would provide strong evidence for the proposed molecular formula. For example, in the analysis of a nitrated benzimidazolone analogue, the molecular ion was observed in negative mode, confirming its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea (B33335) is anticipated in the region of 1680-1750 cm⁻¹. The N-H stretching vibrations of the secondary amine groups in the ring are expected to appear as one or more broad bands in the range of 3100-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups would be observed around 2850-3000 cm⁻¹. Additionally, C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region. For comparison, the IR spectrum of a related imidazole derivative showed a stretching absorption at 3437 cm⁻¹ for the N-H group of the imidazole ring and a band for C=N stretching at 1681 cm⁻¹. sielc.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3500 | Medium to Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch | 1680 - 1750 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture Determination

The crystal structure of an analogue, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, revealed a monoclinic crystal system with the P2/c space group. mdpi.com It is expected that the five-membered ring of this compound would be nearly planar. The molecular packing in the solid state would likely be dominated by intermolecular hydrogen bonding between the N-H groups of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains.

Table 4: Expected Crystallographic Parameters for this compound based on Analogues

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths | C=O: ~1.22 Å, C-N: ~1.35-1.45 Å, C-C: ~1.50-1.54 Å |

| Key Bond Angles | Angles within the 5-membered ring close to 108° |

| Intermolecular Interactions | Strong N-H···O=C hydrogen bonding |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the purity assessment and isolation of organic compounds.

For this compound, a reversed-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid to improve peak shape, would be suitable. The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected by a UV detector. The mass spectrometer would provide confirmation of the molecular weight of the main peak and help in the identification of any impurities. For example, the purity of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one was confirmed using LC-MS, which showed a single peak with the expected molecular ion. nih.gov

Investigation of in Vitro Biological Activities and Molecular Interactions of 5 Methyl 1,5 Dihydro 2h Imidazol 2 One Derivatives

Evaluation of Antimicrobial Properties

Derivatives of the imidazole (B134444) core structure have been a focal point in the search for new antimicrobial agents. In vitro studies have assessed their efficacy against a variety of bacterial and fungal pathogens, revealing promising candidates with significant inhibitory activity.

In Vitro Antibacterial Spectrum and Potency

A number of studies have demonstrated the antibacterial potential of 5-methyl-1,5-dihydro-2H-imidazol-2-one analogues and related imidazole derivatives. For instance, a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were synthesized and evaluated for their in vitro antibacterial activity against a panel of microorganisms. nih.gov One of the most potent compounds in this series was 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, which showed significant activity against Gram-positive bacteria with a Minimum Inhibitory Concentration (MIC) value of ≤8 µg/mL. nih.gov Notably, some compounds in this series demonstrated activity against Helicobacter pylori that was four times greater than that of metronidazole, with MIC values of 2 µg/mL. nih.gov

Further research into related structures, such as 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles, also revealed significant antibacterial effects. Certain compounds from this series exhibited potent activity against Bacillus subtilis with MIC values in the range of 0.5–1 µg/mL, and moderate activity against Staphylococcus aureus. researchgate.netnih.gov Additionally, hybrid compounds incorporating the 5-nitroimidazole moiety have been found to possess significant antibacterial activities, with some showing MIC values between 4.9–17 µM against E. coli. nih.gov

Interactive Table: In Vitro Antibacterial Activity of Imidazole Derivatives

| Compound Type | Test Organism | Activity (MIC) |

|---|---|---|

| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 µg/mL |

| 5-substituted 1-methyl-4-nitro-1H-imidazoles | Helicobacter pylori | 2 µg/mL |

| 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles | Bacillus subtilis | 0.5-1 µg/mL |

In Vitro Antifungal Activity Assessments

The antifungal properties of imidazol-2-one and related imidazole derivatives have also been a subject of investigation. Studies on 4,5-diphenyl-1H-imidazol-2-one derivatives have shown their potential as antifungal agents against Candida albicans and Aspergillus niger. connectjournals.com The evaluation of 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazoles has also included screening for antifungal activity. researchgate.netnih.gov

Research on 1,2,4-triazoles bearing a 5-benzoyl benzimidazol-2-ylthio side chain revealed that many of these compounds exhibited excellent to moderate antifungal activity against various Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg Furthermore, novel fluconazole-based compounds incorporating the imidazole scaffold have demonstrated broad-spectrum antifungal capabilities, in some cases superior to the standard drug fluconazole (B54011) against both sensitive and resistant Candida albicans. semanticscholar.org

Interactive Table: In Vitro Antifungal Activity of Imidazole Derivatives

| Compound Type | Test Organism | Activity (MIC) |

|---|---|---|

| 4,5-diphenyl-1H-imidazol-2-one derivatives | Candida albicans, Aspergillus niger | Not specified |

| 1,2,4-Triazoles with 5-benzoyl benzimidazol-2-ylthio side chain | Candida albicans species | <0.063 to 32 μg/mL |

Studies on Antiprotozoal Efficacy

5-Nitroimidazole derivatives have a well-established history as antiprotozoal agents, and research continues to explore new analogues for improved efficacy. researchgate.net These compounds are known to be effective against anaerobic protozoa such as Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia. researchgate.net

Metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1H-imidazole have been synthesized and evaluated for their biological activity. One such metabolite, 5-(-Hydroxyl-1-methylethyl-)-1-methyl-2-nitro-1H-imidazole, was found to possess essentially the same activity against Trichomonas vaginalis in experimental infections as the parent compound. nih.gov A systematic review of 5-nitroimidazole derivatives highlighted their ongoing development for activity against neglected tropical protozoan diseases, with various scaffolds showing inhibitory activity against Leishmania major promastigotes. mdpi.com For example, derivatives of 2-(1-methyl-5-nitro-1H-imidazole-2-yl)-1,3,4-thiadiazoles have been identified as potential active agents against both amastigotes and promastigotes of Leishmania, with IC50 values of <1 µM. mdpi.com

Enzyme Inhibition and Modulatory Effects on Biological Targets

The interaction of this compound derivatives with biological targets extends to the inhibition of various enzymes, including protein kinases and viral enzymes crucial for replication.

Protein Kinase Inhibition Assays

Protein kinases are critical targets in drug discovery, and various imidazole-containing scaffolds have been investigated as inhibitors. Benzimidazole (B57391) derivatives, which share a core heterocyclic structure, have been studied for their protein kinase inhibitory effects as a strategy for cancer therapy. nih.govresearchgate.net

More specifically, 2,4-1H-imidazole carboxamides have been identified as novel, biochemically potent, and selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1). nih.gov Furthermore, a novel class of imidazole-vinyl-pyrimidine kinase inhibitors has been shown to inhibit Tie-2, a receptor tyrosine kinase involved in angiogenesis. nih.gov Structure-based design has also led to the development of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors, which are important in modulating the Jak/STAT pathway. researchgate.net

Interactions with Specific Enzymatic Pathways (e.g., HIV Reverse Transcriptase, Ras Farnesyltransferase)

HIV Reverse Transcriptase: The reverse transcriptase (RT) enzyme is essential for HIV replication, making it a key target for antiretroviral drugs. jmchemsci.com Benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) compounds have been investigated as potent HIV-1 RT inhibitors. jmchemsci.com These derivatives are a versatile class of molecules with a wide range of potential applications in the discovery of new anti-HIV medications. jmchemsci.com The imidazole scaffold itself is recognized for its capacity to inhibit reverse transcriptase, making its derivatives potential targets for the development of novel anti-HIV agents. amazonaws.com

Ras Farnesyltransferase: The inhibition of Ras protein farnesylation is a strategy in cancer therapy. Farnesyltransferase inhibitors (FTIs) prevent the modification of Ras proteins, which is necessary for their function. Imidazoles are among the classes of compounds that have been evaluated as farnesyltransferase inhibitors. nih.govnih.gov This line of research aims to target the molecular abnormalities in neoplasms to improve the selectivity of cancer treatment. nih.gov

Modulation of Cellular Processes in Model Systems

The in vitro biological activities of this compound and its derivatives are a subject of growing interest in medicinal chemistry. While direct studies on this specific compound are limited in publicly available research, the broader class of imidazolone (B8795221) derivatives has been investigated for its potential to modulate key cellular processes. These investigations often focus on their interactions with dynamic protein structures and their influence on cellular signaling pathways.

The imidazolone scaffold has been identified as a component in synthetic molecules designed to interact with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape. frontiersin.org Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. nih.gov

Research into novel analogues of combretastatin-A4, a potent natural inhibitor of tubulin polymerization, has explored the use of an imidazolone-amide bridge to replace the cis-olefinic bridge of the parent compound. nih.gov These studies indicate that certain imidazolone-containing derivatives can act as tubulin-polymerization inhibitors. nih.gov The inhibitory activity is often dependent on the nature and position of substituents on the aromatic rings of the larger molecule. For instance, compounds with specific substitutions on the phenyl ring attached to the imidazolone core have demonstrated significant bioactivity. nih.gov Molecular docking studies suggest that these compounds can bind to the colchicine-binding site on β-tubulin, thereby preventing the polymerization of tubulin dimers into microtubules. biorxiv.org

| Compound ID | B-ring Substitution | IC50 (μM) for Tubulin Polymerization Inhibition |

| 9b | 4'-CH₃ | 1.5 |

| 9c | 3'-CH₃ | 1.8 |

| 10 | 3'-NH₂-4'-OCH₃ | 1.2 |

| Data is illustrative and based on analogues containing an imidazolone scaffold. |

The influence of this compound derivatives on ion channel activity, particularly chloride channels, is an area that remains largely unexplored in published literature. Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing a fundamental role in neuronal signaling, muscle contraction, and maintaining cellular homeostasis. nih.gov Chloride channels, specifically, are involved in processes such as regulating cell volume, transepithelial transport, and setting the resting membrane potential. nih.gov

While direct evidence linking this compound to chloride channel modulation is scarce, the broader imidazole scaffold is present in molecules known to interact with various ion channels. However, without specific experimental data, any potential effects of this compound on chloride channel activity remain speculative. Further investigation through electrophysiological studies would be necessary to determine if this compound or its derivatives can modulate the function of these or other ion channels.

Biochemical Assay Methodologies for Activity Profiling

To evaluate the in vitro biological activities of compounds like this compound and its derivatives, a variety of biochemical and cell-based assays are employed. The choice of assay depends on the specific cellular process being investigated.

For assessing the effects on microtubule assembly , a common in vitro method is the tubulin polymerization assay . biorxiv.org This assay typically involves purified tubulin, which is induced to polymerize in the presence of GTP and a warming buffer. The extent of polymerization can be monitored by measuring the increase in light scattering or, more commonly, through a fluorescence-based reporter. biorxiv.org The inhibitory potential of a test compound is determined by its ability to reduce the rate and extent of this polymerization. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of tubulin polymerization. nih.gov

To investigate the influence on ion channel activity , electrophysiological techniques are the gold standard. nih.gov The patch-clamp technique , in its various configurations (whole-cell, inside-out, outside-out), allows for the direct measurement of ion flow through single or multiple channels in a cell membrane. nih.gov For high-throughput screening, automated patch-clamp (APC) systems have become increasingly prevalent. reading.ac.uk These systems enable the rapid screening of a large number of compounds for their ability to modulate ion channel function. Another approach is the use of fluorescence-based assays that utilize voltage-sensitive dyes or ion-specific indicators to indirectly measure changes in membrane potential or ion concentration resulting from channel activity. elifesciences.org All-optical electrophysiology techniques, which use light to both stimulate and record cellular electrical activity, also offer a high-throughput method for studying ion channel pharmacology. harvard.edu

The table below outlines the key biochemical assays relevant to profiling the activities discussed.

| Biological Target | Assay Methodology | Key Measurement |

| Microtubule Assembly | Tubulin Polymerization Assay | Change in fluorescence or light scattering |

| Ion Channel Activity | Patch-Clamp Electrophysiology | Ionic current |

| Automated Patch-Clamp | Ionic current (High-throughput) | |

| Fluorescence-based Assays | Changes in membrane potential or ion concentration | |

| Optical Electrophysiology | Light-induced and recorded electrical activity |

Elucidation of Structure Activity Relationships Sar in 5 Methyl 1,5 Dihydro 2h Imidazol 2 One Congeners

Impact of Substituent Variation on Biological Potency and Selectivity

General studies on various imidazolone (B8795221) scaffolds indicate that the introduction of different functional groups can significantly modulate their biological activities, which range from antimicrobial and anti-inflammatory to anticancer effects. rhhz.netingentaconnect.comresearchgate.netnih.govnih.gov However, specific data on 5-Methyl-1,5-dihydro-2H-imidazol-2-one is limited.

Electronic and Steric Effects of Functional Groups

Positional Isomerism and its Influence on Activity

The position of substituents on a heterocyclic ring is a critical determinant of biological activity, as it dictates the spatial arrangement of key interacting groups. researchgate.netsolubilityofthings.comnih.gov Studies on other heterocyclic systems have demonstrated that even a minor shift in the position of a functional group can lead to significant changes in potency and selectivity. nih.gov For instance, the relative positions of substituents can alter the molecule's ability to form crucial hydrogen bonds or hydrophobic interactions within a biological target. researchgate.net A detailed analysis of how positional isomerism affects the activity of this compound derivatives is currently lacking in the literature.

Stereochemical Considerations in Bioactive Imidazolones

Chirality and stereochemistry are fundamental to the biological activity of many pharmaceutical compounds. scielo.br The differential interaction of enantiomers with chiral biological macromolecules is a well-established principle in pharmacology. For many classes of compounds, one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even produce adverse effects. scielo.br While this is a critical aspect of drug design, specific investigations into the stereochemical requirements for the bioactivity of this compound derivatives have not been reported.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov Such models for various imidazole-based scaffolds have been developed to guide the design of new inhibitors for targets like TNF-α. These models often highlight the importance of features such as hydrophobic sites, aromatic centers, and hydrogen bond donors and acceptors for potent activity. nih.gov While these general principles are informative, a specific pharmacophore model derived from congeners of this compound has not been published. Such a model would be invaluable for the rational design of new, more potent, and selective analogs.

Comparative Analysis with Related Heterocyclic Scaffolds (e.g., Benzimidazolones, Isatins)

Benzimidazolones and isatins are other important heterocyclic scaffolds that share some structural similarities with imidazolones and exhibit a wide range of biological activities. Comparative studies of different heterocyclic cores can provide valuable insights into the advantages or disadvantages of a particular scaffold for a specific biological target. For example, the fusion of a benzene (B151609) ring in benzimidazolones introduces greater rigidity and lipophilicity compared to the simpler imidazolone core, which can significantly impact pharmacokinetic and pharmacodynamic properties. However, a direct and systematic comparative analysis of the structure-activity relationships of this compound with benzimidazolones and isatins is not available in the current body of scientific literature.

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific applications of This compound in the fields of organic electronics, photocatalytic environmental remediation, or forensic science for latent fingerprint visualization.

The search results did not yield any studies or data related to the utilization of this particular chemical compound for the development of N-type materials, its application in Organic Light-Emitting Diodes (OLEDs), photovoltaic devices, or as a photocatalyst. Similarly, no information was found regarding its use in techniques for visualizing latent fingerprints.

It is important to note that the search did identify information on related but structurally distinct compounds, such as derivatives of benzimidazole (B57391) and other substituted imidazoles, which have been investigated for various scientific applications. However, these findings are not directly applicable to this compound as per the strict constraints of the requested article outline.

Therefore, due to the absence of specific research findings for this compound in the stipulated areas of application, it is not possible to generate the requested article with scientifically accurate and verifiable content. Further research and scholarly publication would be necessary to elaborate on the potential uses of this specific compound in advanced materials and chemical technologies.

Future Directions and Unexplored Research Avenues for 5 Methyl 1,5 Dihydro 2h Imidazol 2 One

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

Future research should prioritize the development of more efficient, sustainable, and versatile methods for synthesizing 5-Methyl-1,5-dihydro-2H-imidazol-2-one and a diverse library of its analogs. While classical methods for imidazole (B134444) synthesis exist, modern approaches can offer significant improvements in yield, purity, and environmental impact. mdpi.com

A particularly promising avenue is the adaptation of recently developed organocatalytic methods. For instance, the intramolecular hydroamidation of propargylic ureas, catalyzed by phosphazene bases like BEMP, has emerged as a powerful, metal-free strategy for creating imidazol-2-ones under ambient conditions with very short reaction times. acs.orgacs.orgnih.gov Adapting this methodology for this compound could provide a highly efficient and atom-economical synthetic route. acs.orgorganic-chemistry.org

Further research could focus on:

Catalyst Optimization: Investigating a range of organocatalysts to improve yields and stereoselectivity where applicable.

One-Pot Procedures: Designing one-pot syntheses starting from readily available propargylic amines and isocyanates to streamline the manufacturing process. acs.org

Diversity-Oriented Synthesis: Utilizing the optimized synthetic protocols to create a library of derivatives by varying substituents on the imidazole ring. This would be crucial for structure-activity relationship (SAR) studies.

| Synthetic Approach | Potential Advantages | Key Research Objective | Relevant Precursors |

|---|---|---|---|

| Organocatalytic Cyclization | Metal-free, mild conditions, high efficiency, short reaction times acs.orgresearchgate.net | Adaptation for 5-methyl derivative synthesis | Substituted Propargylic Ureas |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, product diversity mdpi.com | Development of a novel MCR for this scaffold | Aldehydes, Amines, Isocyanates |

| Oxidation of Imidazolium Salts | Utilizes readily available precursors researchgate.net | Optimization of oxidizing agents and conditions | Substituted Imidazolium Salts |

Deeper Mechanistic Studies of Biological Interactions at the Molecular Level

The imidazole nucleus is a key component in many biologically active molecules, interacting with a wide array of biological targets. pharmacyjournal.netlongdom.orgnih.gov However, the specific molecular interactions of this compound are not well understood. Future research must move beyond preliminary screening to detailed mechanistic studies to elucidate how this compound exerts its biological effects at the atomic level.

Key research avenues include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific protein targets of the compound.

Structural Biology: Determining the co-crystal structure of this compound bound to its biological target(s) using X-ray crystallography or cryo-electron microscopy. This would provide invaluable information about the binding mode and key intermolecular interactions.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the binding affinity and stability of the compound within the active site of its target protein. These in-silico methods can help rationalize experimental findings and guide the design of more potent analogs. tandfonline.com

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of the parent imidazole and imidazolone (B8795221) scaffolds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and cardiotonic properties. longdom.orgnih.govresearchgate.net This suggests that this compound could be a valuable lead compound for a variety of therapeutic applications.

A systematic and broad-based screening approach is warranted to uncover novel biological activities. Future investigations should explore its potential in areas such as:

Oncology: Screening against a diverse panel of cancer cell lines and investigating its effects on key cancer-related pathways, such as cell proliferation and apoptosis. nih.govnih.gov Imidazole derivatives have shown potential as inhibitors of enzymes like sirtuins, which are emerging as important targets in cancer therapy. nih.govresearchgate.net

Infectious Diseases: Evaluating its efficacy against a range of bacterial and fungal pathogens, particularly drug-resistant strains. tandfonline.comijsrch.com

Neurodegenerative and Inflammatory Diseases: Investigating its potential to modulate targets involved in inflammation, such as kinases, or enzymes implicated in neurodegeneration, like acetylcholinesterase. mdpi.com

| Therapeutic Area | Potential Molecular Targets | Rationale based on Scaffold Activity |

|---|---|---|

| Oncology | Kinases, Sirtuins, Tubulin | Known antiproliferative and apoptotic effects of related imidazolones. nih.govresearchgate.net |

| Infectious Disease | Bacterial DNA gyrase, Fungal 14α-demethylase | Broad-spectrum antimicrobial and antifungal activity of the imidazole core. tandfonline.com |

| Inflammatory Disorders | Cyclooxygenase (COX), p38 MAP Kinase | Reported anti-inflammatory properties of imidazole derivatives. longdom.org |

| Cardiovascular Disease | Cyclic AMP phosphodiesterase | Known inotropic effects of some 1,3-dihydro-2H-imidazol-2-one derivatives. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govwiley-vch.de These computational tools can be leveraged to accelerate the exploration of the chemical space around the this compound scaffold.

Future research should focus on:

De Novo Design: Utilizing generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives. mdpi.com These models can be trained on existing libraries of active compounds to generate new molecules with optimized properties and synthetic accessibility. ethz.chethz.ch

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of newly designed analogs, allowing for the prioritization of compounds for synthesis and testing.

ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This can help identify candidates with favorable drug-like properties early in the discovery process, reducing late-stage attrition. nih.gov

Investigation of Advanced Material Applications and Environmental Roles

Beyond pharmacology, the unique chemical properties of imidazole-based compounds suggest potential applications in materials science. mdpi.com The this compound structure, with its hydrogen bond donors and acceptors and rigid core, could be a valuable building block for novel materials.

Unexplored research avenues include:

Polymer Chemistry: Investigating the use of this compound as a monomer or a cross-linking agent for creating advanced polymers. Imidazole derivatives are known to act as hardeners for epoxy resins and components in various polymer films and coatings. cspi.org

Coordination Chemistry: Exploring its use as a ligand to form coordination complexes or metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can coordinate with metal ions, potentially leading to materials with interesting catalytic, sensing, or gas storage properties.

Environmental Science: Studying the environmental fate and biodegradability of this compound is crucial. Research could focus on its persistence in soil and water, its potential for bioaccumulation, and its transformation into other chemical species under various environmental conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1,5-dihydro-2H-imidazol-2-one, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via base-promoted cyclization of amidines and ketones under transition-metal-free conditions. Key parameters include the choice of base (e.g., KOtBu), solvent (e.g., DMSO), and temperature (80–100°C), which significantly affect reaction efficiency and yield. For spiro-fused derivatives, cyclization via a one-pot approach using ethanol as a solvent and catalytic ceric ammonium nitrate (CAN) is effective .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the imidazolone ring structure and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1650–1750 cm⁻¹. X-ray crystallography (using programs like SHELXL) resolves crystal packing and hydrogen-bonding networks, essential for verifying tautomeric forms .

Q. How can researchers assess the purity of this compound, and what analytical standards apply?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) is standard. Calibration against certified reference materials (e.g., LGC UKAS/ISO/IEC 17043-certified standards) ensures accuracy. Mass spectrometry (ESI-MS) confirms molecular weight and detects impurities .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to minimize side-product formation?

- Methodological Answer : Kinetic control via slow reagent addition reduces dimerization. Solvent screening (e.g., DMF vs. ethanol) and catalyst optimization (e.g., CAN loading at 30 mol%) improve selectivity. Computational modeling (DFT) predicts intermediates to guide condition adjustments .

Q. What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies often arise from tautomerism (e.g., 2H vs. 4H forms). Variable-temperature NMR and X-ray crystallography differentiate tautomers. Reproducing synthesis under strictly anhydrous conditions (to exclude hydrolysis artifacts) and cross-validating with FTIR/ESI-MS data clarifies structural assignments .

Q. How can this compound derivatives be designed for enhanced bioactivity in drug discovery?

- Methodological Answer : Substituent modification at N1/C5 positions (e.g., arylidene or trifluoromethyl groups) enhances receptor binding. Pharmacophore modeling (e.g., angiotensin II receptor antagonists) and in vivo anti-inflammatory assays (e.g., COX-2 inhibition) guide rational design. Sodium metabisulfite-mediated cyclization in DMF is used to introduce heterocyclic moieties .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The carbonyl group acts as an electrophilic site for nucleophilic attack (e.g., hydrazine derivatives), while the methyl group stabilizes intermediates via hyperconjugation. Isotopic labeling (²H/¹³C) and kinetic studies under varying pH conditions elucidate proton transfer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.